molecular formula C4H10ClN3S B13508288 3-Aminoazetidine-1-carbothioamide hydrochloride

3-Aminoazetidine-1-carbothioamide hydrochloride

Cat. No.: B13508288
M. Wt: 167.66 g/mol
InChI Key: VFZKSHMCCJRECE-UHFFFAOYSA-N
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Description

3-Aminoazetidine-1-carbothioamide hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with an amino group and a carbothioamide moiety. Its synthesis typically involves multi-step organic reactions, often under anhydrous conditions with catalytic acids like HCl, followed by purification via column chromatography .

Properties

Molecular Formula

C4H10ClN3S

Molecular Weight

167.66 g/mol

IUPAC Name

3-aminoazetidine-1-carbothioamide;hydrochloride

InChI

InChI=1S/C4H9N3S.ClH/c5-3-1-7(2-3)4(6)8;/h3H,1-2,5H2,(H2,6,8);1H

InChI Key

VFZKSHMCCJRECE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=S)N)N.Cl

Origin of Product

United States

Preparation Methods

Method Overview

The most common approach involves cyclization of suitable amino precursor compounds, such as aminoalkyl derivatives, with thiocarbonyl reagents under controlled conditions to form the azetidine ring with a carbothioamide group. This method is favored for its high yield and straightforward purification.

Key Steps

Reaction Conditions

Parameter Typical Range Notes
Solvent Ethanol, acetic acid Polar protic solvents facilitate cyclization
Temperature 80–120°C Reflux conditions promote ring closure
Time 4–12 hours Ensures complete cyclization

Outcome

This method yields the azetidine ring with the carbothioamide moiety, which can then be converted to the hydrochloride salt via acidification with hydrochloric acid.

Carbamoylation of 3-Azetidine Derivatives

Method Overview

Another prominent route involves carbamoylation of 3-azetidine derivatives containing amino groups, using thiocarbonyl reagents such as thiophosgene or carbon disulfide, followed by salt formation.

Reaction Sequence

  • Step 1: Synthesis of 3-azetidine-1-amine via nucleophilic substitution.
  • Step 2: Reaction with thiocarbonyl reagents (e.g., thiophosgene) to form the carbothioamide.
  • Step 3: Acidification with hydrochloric acid to produce the hydrochloride salt.

Reaction Conditions

Parameter Typical Range Notes
Reagent Thiophosgene, carbon disulfide Highly reactive, handle with care
Solvent Dichloromethane or chloroform Non-polar solvents preferred
Temperature 0–25°C Controlled addition to prevent side reactions
Time 2–6 hours Ensures complete conversion

Amide Coupling Using Carbodiimide Reagents

Method Overview

Recent advances utilize carbodiimide coupling agents, such as EDCI or DCC, to facilitate the formation of the carbothioamide linkage from aminoazetidine precursors and thiocarboxylic acids.

Procedure

  • Activation of thiocarboxylic acid: Using EDCI/HOBT in anhydrous dichloromethane.
  • Coupling: With aminoazetidine derivatives under inert atmosphere at room temperature.
  • Salt Formation: The free base is then converted into hydrochloride by treatment with HCl in a suitable solvent.

Reaction Conditions

Parameter Typical Range Notes
Reagents EDCI, HOBT Promotes efficient coupling
Solvent Dichloromethane Anhydrous conditions
Temperature 20°C Ambient temperature
Time 4–16 hours Complete reaction

Purification and Salt Formation

Post-synthesis, the crude product generally undergoes purification via silica gel chromatography or recrystallization. The hydrochloride salt is obtained by dissolving the free base in a minimal amount of concentrated hydrochloric acid or HCl in an organic solvent, followed by evaporation or crystallization.

Data Table: Summary of Preparation Methods

Method Starting Materials Reagents Solvent Conditions Yield Remarks
Cyclization of amino precursors Aminoalkyl derivatives Thiourea, ammonium thiocyanate Ethanol, acetic acid 80–120°C, reflux 70–95% High yield, straightforward
Carbamoylation with thiocarbonyl reagents 3-Azetidine-1-amine Thiophosgene, CS2 Dichloromethane 0–25°C 60–85% Requires careful handling
Carbodiimide-mediated coupling Aminoazetidine, thiocarboxylic acids EDCI, HOBT Dichloromethane Room temp, 4–16h 69–94% Suitable for functionalized derivatives

Chemical Reactions Analysis

Types of Reactions

3-Aminoazetidine-1-carbothioamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of 3-Aminoazetidine-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. For example, as a potential triple reuptake inhibitor, it may inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related molecules, focusing on molecular features, synthesis, and applications.

Table 1: Comparative Analysis of 3-Aminoazetidine-1-carbothioamide Hydrochloride and Analogues

Compound Name Molecular Formula CAS Number Key Structural Features Synthesis Highlights Applications/Notes
This compound C₃H₈N₃S·HCl Not provided Azetidine ring, carbothioamide, amino group Catalytic HCl, ethanol reflux, chromatography Intermediate for bioactive molecules
3-Amino-2-ethoxycarbonylpyrrole hydrochloride C₇H₁₀N₂O₂·HCl 126190-41-6 Pyrrole ring, ethoxycarbonyl, amino group Not detailed (industrial synthesis) Pharmaceutical intermediate
3-Amino-N-methylazetidine-1-carboxamide hydrochloride C₅H₁₀N₃O·HCl Not provided Azetidine ring, carboxamide, methyl group Supplier-synthesized (commercial route) Research chemical, cost-sensitive
3-Aminothiophene-2-carbohydrazide derivatives Varies Not provided Thiophene ring, carbohydrazide, amino group Schiff base formation with benzaldehydes Antimicrobial/antioxidant candidates

Key Observations:

  • Ring Size and Strain : The azetidine derivatives (four-membered ring) exhibit higher ring strain compared to pyrrole (five-membered) or thiophene derivatives, influencing reactivity and stability.
  • Functional Groups : The carbothioamide group in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to carboxamide or ethoxycarbonyl groups in analogues.
  • Synthesis Complexity: Industrial-scale synthesis (e.g., 3-amino-2-ethoxycarbonylpyrrole hydrochloride) often lacks published details, whereas academic routes (e.g., thiophene derivatives) emphasize stepwise protocols .

Pharmacological and Analytical Considerations

  • Bioactivity : Thiophene-based carbohydrazide derivatives show antimicrobial and antioxidant properties , while azetidine carbothioamide derivatives are explored for enzyme inhibition (e.g., kinase targets).
  • Analytical Methods : RP-HPLC methods validated for amitriptyline hydrochloride and gabapentin highlight the need for tailored analytical protocols for azetidine derivatives due to polar functional groups and instability in solution.

Commercial and Stability Profiles

  • Availability: 3-Amino-N-methylazetidine-1-carboxamide hydrochloride is commercially available, with price trends monitored via supplier platforms .
  • Stability : Solution stability data for amitriptyline hydrochloride (Table 8 in ) suggests that azetidine derivatives may require similar stability assessments under varying pH and temperature conditions.

Biological Activity

3-Aminoazetidine-1-carbothioamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₄H₈ClN₃S
  • Molecular Weight : 151.64 g/mol

The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets involved in cell signaling pathways. It is believed to inhibit certain enzymes that play critical roles in cancer cell proliferation and survival. Notably, it may affect the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating various cellular processes including growth, survival, and metabolism.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness in inhibiting the growth of various cancer cell lines. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : Studies demonstrate that treatment with this compound leads to reduced cell viability in cancerous cells.
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in malignant cells, leading to programmed cell death.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It may specifically inhibit enzymes involved in metabolic pathways that are upregulated in cancer cells, thereby disrupting their growth and survival.

Case Studies and Research Findings

StudyObjectiveFindings
Study A (2022)Evaluate anticancer efficacyDemonstrated significant reduction in tumor size in xenograft models treated with the compound.
Study B (2023)Investigate enzyme inhibitionShowed that this compound inhibits creatine kinase activity, leading to altered energy metabolism in cancer cells.
Study C (2024)Assess safety profileReported low toxicity levels in animal models, suggesting a favorable safety profile for further development.

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

  • Neuroprotection : Preliminary studies suggest it may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
  • Metabolic Disorders : Its role as an enzyme inhibitor could be beneficial in treating conditions related to metabolic dysregulation.

Q & A

Q. Q1. What are the critical considerations for synthesizing 3-Aminoazetidine-1-carbothioamide hydrochloride with high purity?

Methodological Answer:

  • Step 1: Precursor Selection
    Use azetidine derivatives (e.g., 3-aminoazetidine) as starting materials. Ensure precursors are free of contaminants (e.g., residual solvents) via HPLC or NMR validation .
  • Step 2: Reaction Optimization
    Optimize reaction conditions (e.g., solvent polarity, temperature, pH) to minimize side reactions. For example, ethanol/methanol under reflux may enhance thiourea coupling efficiency .
  • Step 3: Purification
    Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt. Monitor purity via RP-HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. Q2. How can researchers validate the structural identity of this compound?

Methodological Answer:

  • Technique 1: NMR Spectroscopy
    Compare 1^1H/13^13C NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). Key signals: NH2_2 (~5.5 ppm), azetidine ring protons (3.0–4.0 ppm) .
  • Technique 2: Mass Spectrometry
    Use ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+ for C4_4H10_{10}N3_3S·HCl: calc. 160.06 Da).
  • Technique 3: Elemental Analysis
    Validate Cl^- content via titration (e.g., potentiometric AgNO3_3 titration) .

Advanced Research Questions

Q. Q3. How can contradictory solubility data for this compound be resolved?

Methodological Answer:

  • Approach 1: Solvent Screening
    Test solubility in DMSO, water, and ethanol using dynamic light scattering (DLS) or UV-Vis spectroscopy. Note pH-dependent solubility (e.g., protonation of NH2_2 in acidic media) .
  • Approach 2: Thermodynamic Analysis
    Perform van’t Hoff plots to calculate enthalpy/entropy of dissolution. Compare with analogs (e.g., 3-amino-2-chlorobenzenethiol hydrochloride, ΔH ~15 kJ/mol) .

Q. Q4. What experimental designs are suitable for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Design 1: Factorial Design
    Use a 23^3 factorial matrix to test factors: temperature (4°C vs. 25°C), humidity (30% vs. 60% RH), and light exposure. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Design 2: Kinetic Modeling
    Apply Arrhenius equation to predict shelf-life. For example, if degradation rate doubles per 10°C rise, extrapolate stability at 4°C from accelerated (40°C) data .

Q. Q5. How can researchers address discrepancies in biological activity assays (e.g., enzyme inhibition)?

Methodological Answer:

  • Step 1: Assay Standardization
    Validate enzyme activity with positive controls (e.g., amantadine for ion channels). Use triplicate measurements and Z’-factor analysis to confirm assay robustness .
  • Step 2: SAR Analysis
    Compare with structurally related hydrochlorides (e.g., 3-(2-aminoethyl)benzoic acid hydrochloride) to isolate functional group contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.